6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one
Overview
Description
“6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one” is a chemical compound with the molecular weight of 278.79 . It is a structural analog of purines and is an integral part of DNA and RNA, imparting diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4(3h)-one scaffold, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .Scientific Research Applications
Specific Scientific Field
Summary of the Application
Thieno[2,3-d]pyrimidine-derived compounds, including “6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one”, have been synthesized to target VEGFR-2, a protein involved in cancer cell growth .
Methods of Application
The compounds were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .
Results or Outcomes
Compound 18, a derivative of thieno[2,3-d]pyrimidine, exhibited the strongest anti-VEGFR-2 potential with an IC50 value of 0.084 μM. It also displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines, with IC50 values of 10.17 μM and 24.47 μM, respectively .
Synthesis of Thieno[3,2-d]pyrimidine Derivatives
Specific Scientific Field
Summary of the Application
New synthetic approaches to thieno[3,2-d]pyrimidine derivatives have been developed .
Methods of Application
3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .
Results or Outcomes
The new synthetic approaches resulted in the successful synthesis of thieno[3,2-d]pyrimidine derivatives .
Antitubercular Activity
Specific Scientific Field
Summary of the Application
Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .
Methods of Application
The compounds were tested for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .
Results or Outcomes
Some of the compounds showed significant antimycobacterial activity .
Synthesis of Thieno[3,4-b]pyridine Derivatives
Specific Scientific Field
Summary of the Application
Thieno[3,2-d]pyrimidin-4(3h)-one has been used as a starting material for the synthesis of thieno[3,4-b]pyridine derivatives .
Methods of Application
The reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides. These were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Results or Outcomes
The reaction resulted in the successful synthesis of thieno[3,4-b]pyridine derivatives .
Antimycobacterial Activity
Specific Scientific Field
Summary of the Application
Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .
Methods of Application
The compounds were tested for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .
Results or Outcomes
Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) and the thienopyrimidinones as a class have potential to be developed as antitubercular agents .
Targeting Cytochrome bd Oxidase in Mycobacterium tuberculosis
Specific Scientific Field
Summary of the Application
Cytochrome bd oxidase (Cyt-bd) is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Methods of Application
The specific methods of application are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Synthesis of Thieno[3,4-b]pyridine Derivatives
Specific Scientific Field
Summary of the Application
Thieno[3,2-d]pyrimidin-4(3h)-one has been used as a starting material for the synthesis of thieno[3,4-b]pyridine derivatives .
Methods of Application
The reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides. These were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Results or Outcomes
The reaction resulted in the successful synthesis of thieno[3,4-b]pyridine derivatives .
Antimycobacterial Activity
Specific Scientific Field
Summary of the Application
Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .
Methods of Application
The compounds were tested for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .
Results or Outcomes
Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) and the thienopyrimidinones as a class have potential to be developed as antitubercular agents .
Targeting Cytochrome bd Oxidase in Mycobacterium tuberculosis
Specific Scientific Field
Summary of the Application
Cytochrome bd oxidase (Cyt-bd) is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Methods of Application
The specific methods of application are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Future Directions
Thienopyrimidine derivatives, including “6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one”, hold promise in the development of new therapeutic agents due to their diverse biological activities . Their potential in the treatment of various diseases, including cancer, makes them an attractive area for future research .
properties
IUPAC Name |
6-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVVGUVTWOTQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230179 | |
Record name | 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one | |
CAS RN |
215928-66-8 | |
Record name | 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215928-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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